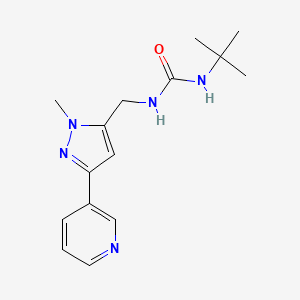

1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea

Description

1-(tert-Butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is a urea derivative featuring a pyrazole core substituted with a methyl group, a pyridin-3-yl moiety, and a tert-butyl group. The tert-butyl group enhances lipophilicity and metabolic stability, while the pyridinyl-pyrazole scaffold facilitates interactions with biological targets through hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

1-tert-butyl-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O/c1-15(2,3)18-14(21)17-10-12-8-13(19-20(12)4)11-6-5-7-16-9-11/h5-9H,10H2,1-4H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDIZYYGKHEHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC1=CC(=NN1C)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution with Pyridine: The pyrazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.

Urea Formation: The final step involves the reaction of the substituted pyrazole with tert-butyl isocyanate to form the urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the urea moiety or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Key Observations:

Thiophen-2-yl (BG15973, ) and pyridin-3-yl substituents (target compound) may modulate solubility and target affinity via polar interactions. tert-Butyl groups (common in ) contribute to steric bulk and metabolic stability.

Synthetic Efficiency :

- Yields for analogous compounds range from 50–67% (e.g., 67% for 1-(2-((1H-Indazol-5-yl)oxy)phenyl)-3-(3-(tert-butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-yl)urea ), suggesting moderate efficiency for multi-step syntheses.

- The target compound’s synthesis likely follows similar protocols (e.g., urea formation via isocyanate intermediates ).

Physicochemical Properties: Melting points for tert-butyl-containing analogues (e.g., 189.6–201.4°C ) indicate high crystallinity, advantageous for purification. The absence of polar groups in the target compound may reduce water solubility compared to morpholinoethoxy-containing derivatives .

Biological Activity

1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazolyl-ureas, including derivatives similar to 1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea. These compounds exhibited moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was reported at approximately 250 μg/mL, indicating potential as antibacterial agents .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of pyrazole derivatives. For instance, a related compound demonstrated significant inhibition of pro-inflammatory cytokines with IC50 values in the nanomolar range. Specifically, compounds with similar structural features showed IC50 values of 53 nM against p38 MAPK, a key target in inflammatory pathways .

Enzyme Inhibition

1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea has been investigated for its role as an inhibitor of soluble epoxide hydrolase (sEH), with reported inhibitory activities ranging from 16.2 to 50.2 nmol/L. The structure–activity relationship studies suggest that modifications to the urea moiety can enhance potency while maintaining selectivity against other enzymes .

Case Studies

Discussion

The biological activity of 1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea indicates its potential as a therapeutic agent in treating infections and inflammatory conditions. Its ability to inhibit key enzymes involved in inflammatory pathways further supports its candidacy for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.